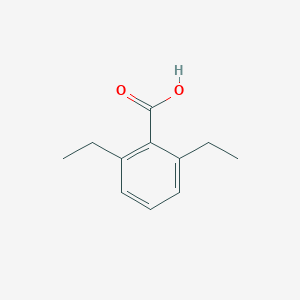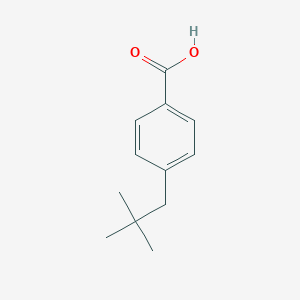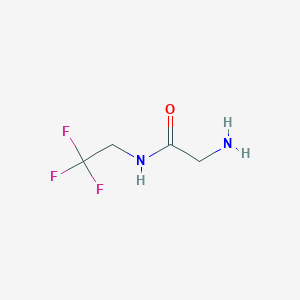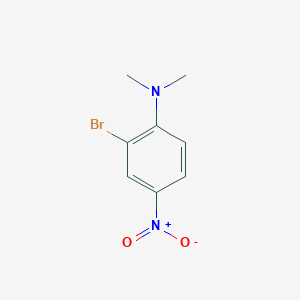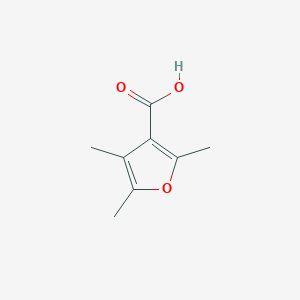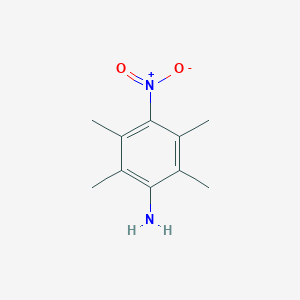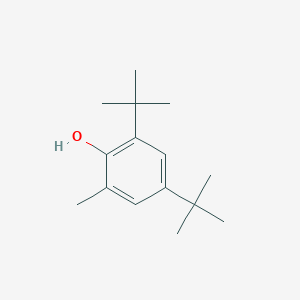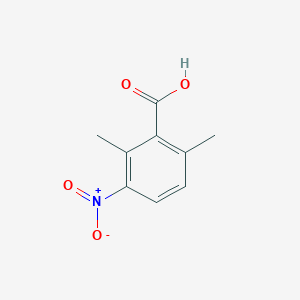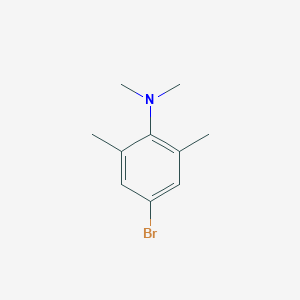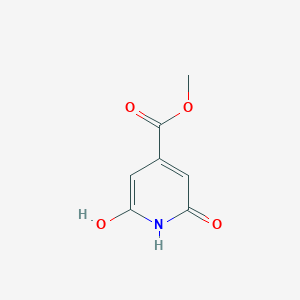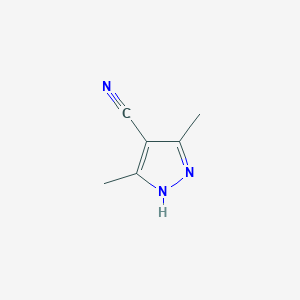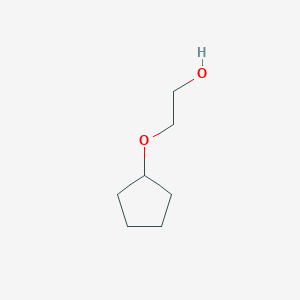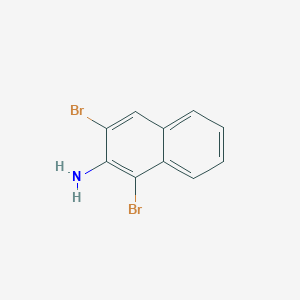
1,3-Dibromonaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromonaphthalen-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromonaphthalen-2-amine is not fully understood, but it is believed to involve the interaction with specific receptors in the body. This compound has been shown to have activity at both the dopamine and serotonin receptors, which are involved in a variety of physiological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3-Dibromonaphthalen-2-amine can have a variety of biochemical and physiological effects. This compound has been shown to have potential as an anti-cancer agent, as well as a potential treatment for neurological disorders such as Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Dibromonaphthalen-2-amine in lab experiments is its unique structure and properties, which make it a promising candidate for a variety of research applications. However, one limitation is the potential toxicity of this compound, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for research involving 1,3-Dibromonaphthalen-2-amine. One area of interest is in the development of new drugs and therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 1,3-Dibromonaphthalen-2-amine can be achieved through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 1,3-dibromonaphthalene with an amine, such as 2-aminopyridine, in the presence of a catalyst. This method has been shown to yield high purity and yield of the desired product.
Aplicaciones Científicas De Investigación
1,3-Dibromonaphthalen-2-amine has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs and therapies for various diseases, including cancer and neurological disorders. This compound has been shown to have potential as a drug candidate due to its ability to interact with specific receptors in the body.
Propiedades
Número CAS |
54288-95-8 |
|---|---|
Nombre del producto |
1,3-Dibromonaphthalen-2-amine |
Fórmula molecular |
C10H7Br2N |
Peso molecular |
300.98 g/mol |
Nombre IUPAC |
1,3-dibromonaphthalen-2-amine |
InChI |
InChI=1S/C10H7Br2N/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H,13H2 |
Clave InChI |
QXQLGCVWRCXDKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)N)Br |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2Br)N)Br |
Otros números CAS |
54288-95-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



